4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the nucleophilic substitution reaction, where a suitable precursor is reacted with 3,5-difluorobenzyl chloride in the presence of a base to form the difluorophenylmethyl intermediate. This intermediate is then reacted with piperazine and subsequently with 2-methyl-6-(pyrrolidin-1-yl)pyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity for further applications .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Shares structural similarities with the piperazine ring.
8 Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]: Contains a piperazine ring and is used in similar research applications.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Another compound with a pyrimidine ring and piperazine moiety.
Uniqueness
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the difluorophenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C20H25F2N5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H25F2N5/c1-15-23-19(26-4-2-3-5-26)13-20(24-15)27-8-6-25(7-9-27)14-16-10-17(21)12-18(22)11-16/h10-13H,2-9,14H2,1H3 |
InChI Key |
NYHJLXMLGDKYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F)N4CCCC4 |
Origin of Product |
United States |
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